

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde solubility in organic solvents

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Compound of Interest

Compound Name: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1593292

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An In-depth Technical Guide to the Solubility of **4-Hydroxy-2-(trifluoromethoxy)benzaldehyde** in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Hydroxy-2-(trifluoromethoxy)benzaldehyde**, a key building block in modern medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation. This document details the core physicochemical properties of the title compound that govern its solubility, provides a theoretical framework for solubility prediction, and outlines rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The narrative emphasizes the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Strategic Importance of Solubility

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.^[1] Its utility stems from the unique combination of three functional groups: a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group.

The trifluoromethoxy moiety, in particular, is a powerful tool in drug design, often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.[2]

The success of any synthetic or formulation endeavor hinges on the compound's solubility. Inefficient solubility can lead to poor reaction kinetics, challenging purification processes, and significant hurdles in creating viable drug delivery systems. This guide serves as a foundational resource for understanding and experimentally determining the solubility of **4-Hydroxy-2-(trifluoromethoxy)benzaldehyde** in a range of common organic solvents, thereby accelerating research and development timelines.

Molecular Profile and Physicochemical Properties

A molecule's solubility is dictated by its intrinsic physicochemical properties. The structure of **4-Hydroxy-2-(trifluoromethoxy)benzaldehyde** presents a fascinating interplay of polar and non-polar characteristics.

- **Hydroxyl Group (-OH):** This group is polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to potential solubility in polar protic solvents like alcohols.
- **Aldehyde Group (-CHO):** The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
- **Trifluoromethoxy Group (-OCF₃):** This group is highly lipophilic and acts as a weak hydrogen bond acceptor. Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance overall metabolic stability.[2]
- **Aromatic Ring:** The benzene ring provides a non-polar, hydrophobic backbone.

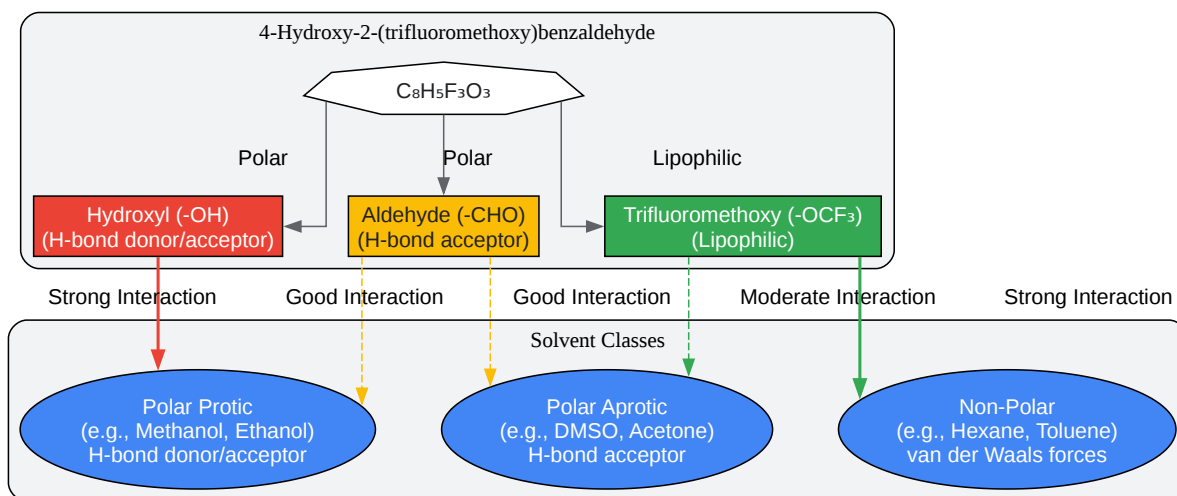
The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests a moderate degree of lipophilicity, indicating that while solubility in water may be limited, good solubility in many organic solvents can be expected.[3]

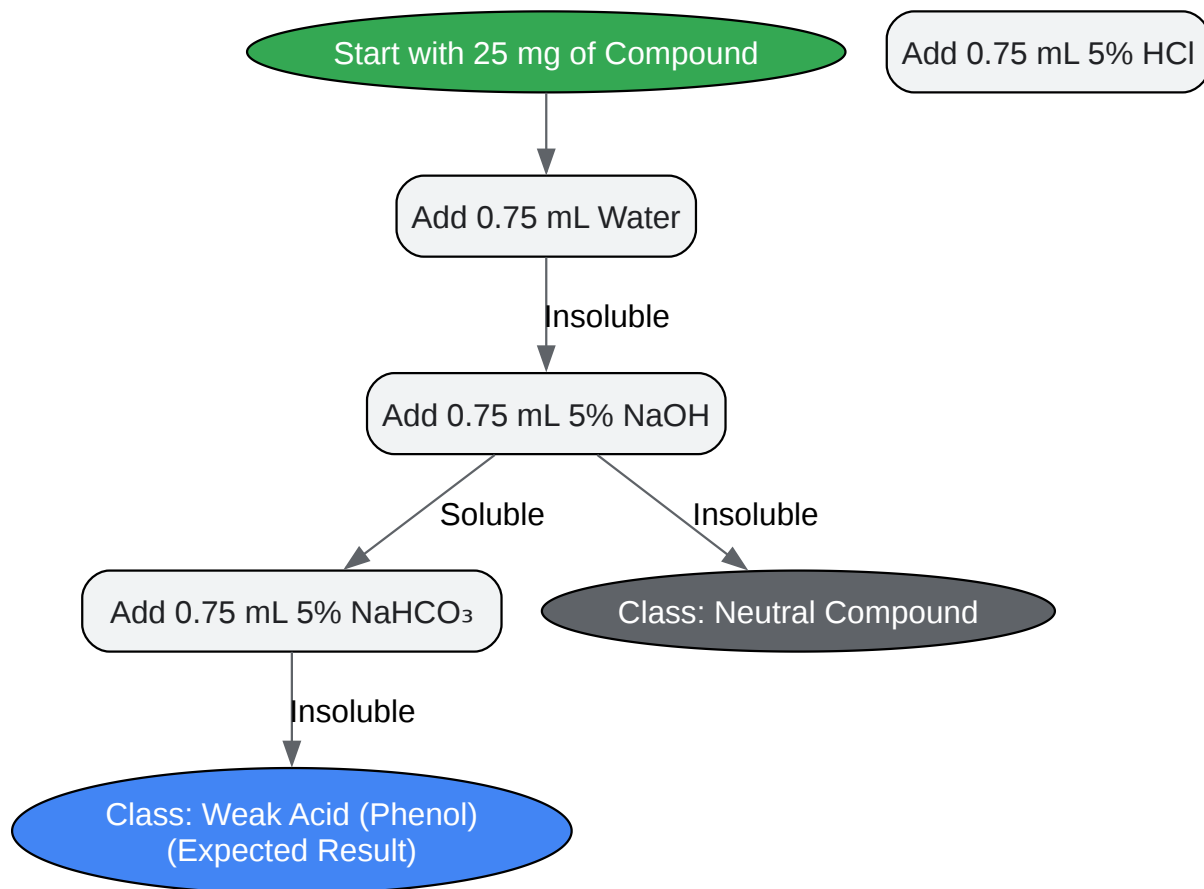
Table 1: Physicochemical Properties of **4-Hydroxy-2-(trifluoromethoxy)benzaldehyde**

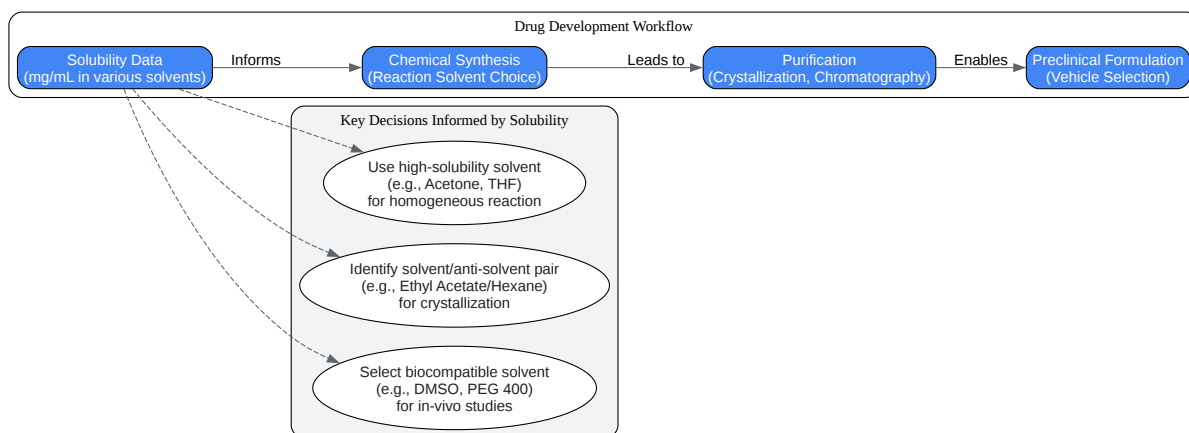
Property	Value	Reference
CAS Number	1017083-37-2	[4]
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[3]
Molecular Weight	206.12 g/mol	[4]
Appearance	Light brown to brown solid	[5]
Boiling Point	260 °C	[4]
Density	1.473 g/cm ³	[4]
Flash Point	111 °C	[4]
Predicted XlogP	2.2	[3]

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.







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